3-Bromo-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride
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Overview
Description
3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a sulfonyl chloride group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the bromination of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The sulfonyl chloride group can be reduced to form sulfinates or sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new pyrazole derivatives with different functional groups.
Oxidation Reactions: Formation of sulfonic acids or sulfonates.
Reduction Reactions: Formation of sulfinates or sulfides.
Scientific Research Applications
3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and subsequent modulation of protein function. This can result in the inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
3-Bromo-1-methyl-1H-pyrazole: Lacks the sulfonyl chloride group.
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the bromine atom.
Uniqueness
3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its bromine, ethyl, methyl, and sulfonyl chloride groups, which confer distinct reactivity and potential biological activity.
Properties
IUPAC Name |
3-bromo-1-ethyl-5-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2O2S/c1-3-10-4(2)5(6(7)9-10)13(8,11)12/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGBHHLRQFCGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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